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Compound of Interest

Compound Name:
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-

propanediol

Cat. No.: B1276383 Get Quote

An In-Depth Technical Guide to (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol: Structure,

Stereochemistry, and Synthetic Utility

Introduction: The Architectural Significance of a
Chiral Building Block
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a chiral amino alcohol that serves as a

cornerstone in modern asymmetric synthesis. While its name may be a mouthful, its structural

elegance and stereochemical precision make it an invaluable asset for researchers and drug

development professionals. This molecule is not merely a reagent; it is a sophisticated building

block, enabling the stereocontrolled synthesis of complex pharmaceutical compounds.[1] Its

primary claim to fame lies in its role as a key precursor to broad-spectrum antibiotics, but its

utility extends to its application as a versatile chiral auxiliary, guiding the formation of specific

enantiomers in chemical reactions.[1] This guide provides a deep dive into the core attributes of

this compound, from its precise three-dimensional structure to its practical application in

validated synthetic protocols.

Section 1: Molecular Architecture and
Physicochemical Profile
The efficacy of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol originates from its distinct

molecular structure, which consists of a propanediol backbone substituted with both a phenyl
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and an amino group.[1] Crucially, the carbon atoms at positions 1 and 2 are chiral centers,

giving rise to specific stereoisomers. The (1R,2R) designation defines the absolute

configuration at these centers, which is fundamental to its biological and chemical reactivity.

The precise spatial arrangement is captured by its SMILES string: N--INVALID-LINK----

INVALID-LINK--c1ccccc1. This notation unambiguously describes the "R" configuration at the

carbon bonded to the phenyl and hydroxyl groups (C1) and the "R" configuration at the carbon

bonded to the amino and hydroxymethyl groups (C2).

Visualization of the Core Structure
To fully appreciate the molecule's three-dimensional nature, a structural diagram is essential.

The following representation illustrates the specific stereochemistry that dictates its function.

Caption: Structure of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol.

Physicochemical Properties
A compound's physical properties are critical for its handling, storage, and application in

reactions. The following table summarizes the key data for (1R,2R)-(-)-2-Amino-1-phenyl-1,3-
propanediol.

Property Value Reference

CAS Number 46032-98-8

Molecular Formula C₉H₁₃NO₂

Molar Mass 167.21 g/mol

Appearance Light yellow crystalline powder [1][2]

Melting Point 112-118 °C

Boiling Point 360.6±37.0 °C at 760 mmHg [3]

Density ~1.2 g/cm³ [2]

Optical Activity [α]²³/D −37° (c = 1 in 1 M HCl)

Solubility Sparingly soluble in water [1]
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Section 2: The Criticality of Stereochemistry
In drug development, stereoisomers of the same molecule can have dramatically different

pharmacological effects. (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol has two chiral

centers, which means four stereoisomers are possible: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, being non-superimposable mirror

images of each other. They are also known as the D-threo and L-threo isomers, respectively.[3]

[4] The (1R,2S) and (1S,2R) isomers form another enantiomeric pair (the erythro form). The

biological activity and synthetic utility are almost exclusively associated with the threo

diastereomers, and specifically the D-threo or (1R,2R) form for certain applications like

chloramphenicol synthesis.[5]

The enantiomer, (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (CAS 28143-91-1), has a

positive optical rotation ([α]25/D +37°, c = 1 in 1 M HCl) and serves as a chiral auxiliary for

synthesizing the opposite enantiomers of target molecules.[4][6]

Visualization of Stereoisomers
The relationship between the four stereoisomers is depicted below, highlighting the

enantiomeric and diastereomeric relationships.
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Caption: Stereoisomers of 2-Amino-1-phenyl-1,3-propanediol.

Section 3: Synthesis and Stereocontrol: A Modern
Approach
The industrial production of a single, pure stereoisomer is a significant challenge in chemical

manufacturing. Historically, racemic mixtures were synthesized and then separated in a costly

process called chiral resolution.[7] However, modern asymmetric synthesis provides a more

elegant and efficient solution.

A state-of-the-art method avoids resolution altogether by using a chiral catalyst to directly

synthesize the desired (1R,2R) isomer.[8][9] This process is not only more efficient but also

aligns with the principles of green chemistry by reducing waste.

Asymmetric Synthesis Workflow
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The workflow begins with simple, inexpensive starting materials, benzaldehyde and

nitromethane, and employs a chiral catalyst to control the stereochemical outcome of the key

bond-forming steps.

Asymmetric Synthesis Protocol

Benzaldehyde +
Nitromethane

Henry Reaction
(Chiral Catalyst)

(R)-2-Nitro-1-phenylethanol

Aldol Addition
(Formaldehyde)

(1R,2R)-2-Nitro-1-phenyl-1,3-propanediol

Hydrogenation Reduction
(e.g., Pd/C or Raney Ni)

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol

Click to download full resolution via product page
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Caption: Workflow for the asymmetric synthesis of the target compound.

Experimental Protocol: Catalytic Hydrogenation of the
Nitro Intermediate
This protocol details the final reduction step, a critical transformation that is self-validating

through monitoring by thin-layer chromatography (TLC). The causality is clear: the choice of

catalyst (palladium on carbon or Raney nickel) and hydrogen pressure is optimized for the

complete and clean reduction of the nitro group to an amine without affecting other functional

groups.

Objective: To reduce (1R,2R)-2-Nitro-1-phenyl-1,3-propanediol to (1R,2R)-(-)-2-Amino-1-
phenyl-1,3-propanediol.

Materials:

(1R,2R)-2-Nitro-1-phenyl-1,3-propanediol (5 g, 25 mmol)

Methanol (100 mL)

10% Palladium on Carbon (Pd/C) catalyst (0.1 g) or Raney Nickel (0.05 g)

Hydrogen gas (H₂)

Autoclave or hydrogenation apparatus

TLC plates, solvent system (e.g., 1:1 ethanol/ether)

Procedure:

Vessel Preparation: Dissolve 5 g of the nitro-diol intermediate in 100 mL of methanol and

place the solution in a suitable autoclave.[8][9]

Catalyst Addition: Carefully add 0.1 g of 10% Pd/C catalyst to the solution.[9]

Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 50

psi with hydrogen.[8]
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Reaction Monitoring: Maintain the reaction under hydrogen pressure, with stirring, until TLC

analysis shows the complete disappearance of the starting material spot.[8][9] This is the

self-validating checkpoint; the reaction is not complete until the starting material is fully

consumed.

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel

with an inert gas (e.g., nitrogen).

Purification: Remove the catalyst by filtration through a pad of celite. Concentrate the filtrate

under reduced pressure. Recrystallize the resulting solid from a 1:1 ethanol-ether mixed

solvent to yield the pure product.[8][9]

Characterization: Confirm product identity and purity via melting point (111–113 °C) and

comparison with literature data.[8][9]

Section 4: Applications in High-Stakes Synthesis
The primary value of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is its application as a

chiral precursor in pharmaceutical manufacturing.

The Synthesis of Chloramphenicol
This compound is structurally related to the direct precursor of Chloramphenicol, a potent

broad-spectrum antibiotic.[5] The synthesis involves two key steps after obtaining the core

aminodiol structure: nitration of the phenyl ring at the para position, followed by acylation of the

amino group.
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Caption: Key role as a precursor in Chloramphenicol synthesis.

The intermediate, (1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is a crucial compound

in its own right and is widely used in pharmaceutical development for its ability to serve as a

building block for various therapeutic agents.[10]

Broader Synthetic Utility
Beyond antibiotics, this aminodiol is a starting material for other important molecules:

(S,S)-Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.

[11]

Chiral Ligands: It can be used to prepare diaryl sulfides, which in turn are used to synthesize

N-tosylsulfimides that function as chiral ligands in asymmetric catalysis.[11]
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Section 5: Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is classified as an irritant.

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may

cause respiratory irritation (H335).

Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including

safety glasses (eyeshields), gloves, and a dust mask (type N95) to avoid inhalation of the

powder.

Handling: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area, such

as a fume hood. Wash hands thoroughly after handling.[12]

Storage: Store in a cool, dry place away from incompatible materials like strong oxidizing

agents. Keep the container tightly closed to prevent moisture absorption.[1][3][12]

First Aid:

Eyes: In case of contact, immediately rinse with plenty of water for several minutes and

seek medical advice.

Skin: Wash off with soap and plenty of water.[12]

Inhalation: Move the person to fresh air.[12]

Conclusion
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a testament to the power of stereochemistry

in modern science. Its value is not just in its structure, but in the stereochemical control it

confers upon complex synthetic sequences. For researchers in drug development, it is a

reliable and indispensable tool for building chiral molecules with high precision. From its

foundational role in the synthesis of the antibiotic Chloramphenicol to its use as a versatile

chiral auxiliary, this compound empowers chemists to construct the next generation of

therapeutic agents with efficiency and elegance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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